molecular formula C14H16N4O B7537425 N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide

N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide

Numéro de catalogue B7537425
Poids moléculaire: 256.30 g/mol
Clé InChI: VZLXBONFXOEWSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide, commonly known as PAC-1, is a small molecule that has been identified as a potential anticancer agent. It belongs to the class of pyrazole-based compounds and has been extensively studied for its ability to induce apoptosis in cancer cells.

Mécanisme D'action

The exact mechanism of action of PAC-1 is not fully understood. However, it is believed to act by binding to procaspase-3, an inactive form of the enzyme caspase-3, and inducing its activation. Caspase-3 is a key enzyme involved in the process of apoptosis, or programmed cell death. By activating caspase-3, PAC-1 triggers the apoptotic pathway in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It has also been shown to inhibit tumor growth in animal models. In addition to its anticancer properties, PAC-1 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. PAC-1 has been shown to protect neurons from oxidative stress and reduce inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of PAC-1 is its ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. PAC-1 has also been shown to have low toxicity and good bioavailability. However, one of the limitations of PAC-1 is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential side effects.

Orientations Futures

There are several future directions for research on PAC-1. One area of interest is the development of more efficient synthesis methods for PAC-1, which could increase its yield and reduce its cost. Another area of research is the identification of biomarkers that can predict the response of cancer cells to PAC-1 treatment. In addition, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential side effects. Finally, there is a need for clinical trials to evaluate the safety and efficacy of PAC-1 in humans.

Méthodes De Synthèse

The synthesis of PAC-1 involves the reaction of 3-chloro-2-pyrazinecarboxylic acid with 3-aminopyridine in the presence of triethylamine. The resulting product is then reacted with cyclopentanecarbonyl chloride to obtain PAC-1. The overall yield of the synthesis process is around 35%.

Applications De Recherche Scientifique

PAC-1 has been extensively studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. PAC-1 has been tested against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and leukemia. In addition to its anticancer properties, PAC-1 has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Propriétés

IUPAC Name

N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(11-5-1-2-6-11)17-12-7-3-8-15-13(12)18-10-4-9-16-18/h3-4,7-11H,1-2,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLXBONFXOEWSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(N=CC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-pyrazol-1-ylpyridin-3-yl)cyclopentanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.